molecular formula C10H11NO B12881142 2-Isopropylbenzo[d]oxazole CAS No. 6797-15-5

2-Isopropylbenzo[d]oxazole

Cat. No.: B12881142
CAS No.: 6797-15-5
M. Wt: 161.20 g/mol
InChI Key: BEMLMLRIKVNBEY-UHFFFAOYSA-N
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Description

2-Isopropylbenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring with an isopropyl group attached to the second position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylbenzo[d]oxazole typically involves the condensation of 2-aminophenol with isopropyl aldehyde under acidic or basic conditions. One common method involves the use of a catalyst such as titanium tetraisopropoxide (TTIP) in the presence of hydrogen peroxide and ethanol . The reaction is carried out at elevated temperatures, typically around 50°C, to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of eco-friendly catalysts and solvents is becoming increasingly important in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Isopropylbenzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 2-Isopropylbenzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit tyrosine kinases or cyclooxygenase enzymes, leading to anti-inflammatory or anticancer effects . The molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-Isopropylbenzo[d]oxazole can be compared with other benzoxazole derivatives, such as:

  • 2-Methoxybenzo[d]oxazole
  • 2-Chlorobenzo[d]oxazole
  • 2-Methylbenzo[d]oxazole

These compounds share a similar benzoxazole core but differ in their substituents, which can significantly impact their chemical and biological properties. For instance, the presence of different substituents can alter the compound’s reactivity, solubility, and ability to interact with biological targets .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further study and development.

Properties

CAS No.

6797-15-5

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-propan-2-yl-1,3-benzoxazole

InChI

InChI=1S/C10H11NO/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3

InChI Key

BEMLMLRIKVNBEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2O1

Origin of Product

United States

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